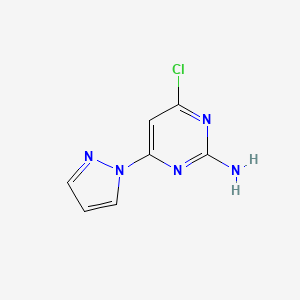

4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine” is a chemical compound with the molecular weight of 195.61 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of this compound involves the Buchwald–Hartwig amination of chlorides with appropriate aminopyrazoles . An improved route for large-scale production includes two linear chemical steps: oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine and displacement of the sulfonyl group with N-(1-methyl-1H-pyrazol-4-yl)acetamide under basic conditions .

Molecular Structure Analysis

The InChI code for this compound is "1S/C7H6ClN5/c8-5-4-6 (12-7 (9)11-5)13-3-1-2-10-13/h1-4H, (H2,9,11,12)" . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 195.61 .

Aplicaciones Científicas De Investigación

- Leishmaniasis : Recent studies have highlighted the antipromastigote activity of compound 13, which binds favorably to the active site of LmPTR1 (binding free energy of -9.8 kcal/mol) . Leishmaniasis is a parasitic disease caused by Leishmania species, and this compound shows promise as a potential therapeutic agent.

- Although not extensively studied, the sulfonamide functionality in this compound aligns with previous literature showing antiparasitic properties . Further investigation could reveal its efficacy against malaria parasites.

- N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, derived from this compound, have been explored as potential CDK2 inhibitors . CDK2 plays a crucial role in cell cycle regulation, and inhibiting it could have implications in cancer therapy.

- Researchers utilize this compound as part of a unique chemical collection for early discovery studies . Its diverse chemical structure makes it valuable for exploring novel drug candidates.

- Molecular simulations have been employed to understand the binding interactions of this compound with biological targets . Such studies aid in rational drug design and optimization.

Antiparasitic Activity

Antimalarial Potential

CDK2 Inhibition

Chemical Biology and Drug Discovery

Computational Chemistry and Molecular Modeling

Mecanismo De Acción

Target of Action

Similar compounds have shown significant activity on kinases such as mps1 and p70s6kβ , suggesting that 4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine may also interact with these or related proteins.

Mode of Action

For instance, if the compound inhibits a kinase, it could prevent the phosphorylation of other proteins, altering cellular processes .

Biochemical Pathways

Given the potential targets, it’s likely that the compound impacts pathways related to cell cycle regulation and signal transduction .

Result of Action

Similar compounds have shown antiparasitic and anticancer activities , suggesting that this compound may also have therapeutic potential.

Propiedades

IUPAC Name |

4-chloro-6-pyrazol-1-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5/c8-5-4-6(12-7(9)11-5)13-3-1-2-10-13/h1-4H,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQBTFLEBCELGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=NC(=N2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-6-(1H-pyrazol-1-yl)pyrimidin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2774524.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2774526.png)

![3-amino-2-(azepane-1-carbonyl)-4-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B2774537.png)

![2-(4-Bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2774538.png)

![Tert-butyl 8-azaspiro[4.5]decane-4-carboxylate](/img/structure/B2774539.png)

![6-Bromo-8-methoxy-2-methylimidazo[1,2-a]pyridine](/img/structure/B2774543.png)

![6-ethyl 3-methyl 2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2774544.png)

![1-(2-hydroxyethyl)-6-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2774545.png)